![molecular formula C10H14N6 B1491670 7-(Azidomethyl)-1-Isobutyl-1H-Imidazo[1,2-b]pyrazol CAS No. 2097969-76-9](/img/structure/B1491670.png)

7-(Azidomethyl)-1-Isobutyl-1H-Imidazo[1,2-b]pyrazol

Übersicht

Beschreibung

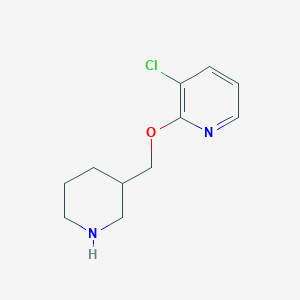

“7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole” is a compound with the molecular formula C6H6N6 . Its molecular weight is 162.15 g/mol.

Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

While specific chemical reactions involving “7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole” are not available, pyrazole derivatives have been synthesized using various strategies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to interact with a variety of targets, including estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .

Mode of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.

Biochemical Pathways

Pyrazole derivatives have been reported to interfere with erk1/2, akt, and p38mapk phosphorylation . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, survival, and apoptosis .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Vorteile Und Einschränkungen Für Laborexperimente

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has several advantages and limitations when used in lab experiments. One advantage of using 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole in experiments. For example, it can be difficult to purify the product due to its low solubility in most solvents. Additionally, 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole can be toxic and should be handled with care.

Zukünftige Richtungen

There are several potential future directions for the study of 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole. One potential direction is to further study its potential mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole, such as the synthesis of novel compounds or the study of the mechanism of action of various drugs. Finally, further research could be conducted to optimize the synthesis of 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole and to identify ways to reduce its toxicity.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Medikamente

Pyrazol-Analoga wurden auf ihre duale COX/LOX (Lipoxygenase)-Hemmung untersucht, was für die Entwicklung potenter entzündungshemmender Medikamente von Bedeutung ist .

Synthese und Transformation

Das Pyrazol-Grundgerüst der Verbindung ermöglicht verschiedene Modifikationen, wodurch sie ein Kandidat für Synthese- und Transformationsstudien wird, um ihre Eigenschaften und biologische Aktivität zu untersuchen .

Methodische Fortschritte

Die Weiterentwicklung von Methoden in der Synthese von Pyrazolderivaten könnte eine weitere Anwendung sein, wobei neuartige Reaktanten und innovative Reaktionstypen eingesetzt werden .

Regioselektive Synthese

Die Verbindung könnte in regioselektiven Synthesen verwendet werden, um neue Derivate mit potenziellen Anwendungen in verschiedenen Bereichen zu erzeugen .

Antitumoraktivität

Pyrazolderivate wurden auf ihre Antitumoraktivität untersucht. Die spezifische Verbindung könnte auf ähnliche Anwendungen untersucht werden .

Eigenschaften

IUPAC Name |

7-(azidomethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-8(2)7-15-3-4-16-10(15)9(6-13-16)5-12-14-11/h3-4,6,8H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJLMAZBTOCWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)

![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)